molecular formula C6H3BrClFS B2474390 3-Bromo-5-chloro-2-fluorobenzenethiol CAS No. 1823495-98-2

3-Bromo-5-chloro-2-fluorobenzenethiol

Cat. No.: B2474390
CAS No.: 1823495-98-2
M. Wt: 241.5
InChI Key: GHHLZVFNWIFKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFSH. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Halogenation: The introduction of bromine, chlorine, and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, starting with 2-fluorobenzenethiol, bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Thiol Group Introduction: The thiol group can be introduced via nucleophilic substitution reactions. For example, a suitable precursor like 3-bromo-5-chloro-2-fluoronitrobenzene can be reduced to the corresponding thiol using reagents such as tin (Sn) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-fluorobenzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Tin (Sn) and hydrochloric acid (HCl), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Dehalogenated products, sulfides

    Substitution: Compounds with new functional groups replacing halogens

Scientific Research Applications

3-Bromo-5-chloro-2-fluorobenzenethiol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of halogens and the thiol group can influence its interaction with biological targets.

    Medicine: Explored as a potential lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzenethiol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogens and the thiol group can enhance its binding affinity and specificity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-2-fluorobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.

    3-Bromo-5-chloro-2-fluorophenol: Contains a hydroxyl group (-OH) instead of a thiol group, leading to different chemical properties and reactivity.

    3-Bromo-5-chloro-2-fluoroaniline: Contains an amino group (-NH2) instead of a thiol group, resulting in different biological activity and applications.

Uniqueness

3-Bromo-5-chloro-2-fluorobenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms further enhances its versatility in various applications. Compared to similar compounds, the thiol group allows for specific interactions with biological targets and enables unique synthetic transformations in chemistry.

Properties

IUPAC Name

3-bromo-5-chloro-2-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFS/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHLZVFNWIFKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.